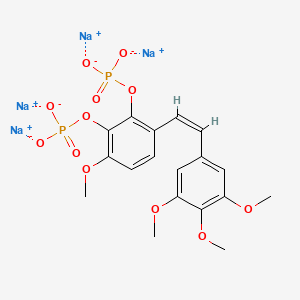
Combretastatin A-1 phosphate (tetrasodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de Combretastatina A-1 (tetra sódico) es un profármaco de la Combretastatina A-1, un potente inhibidor de la polimerización de los microtúbulos. Este compuesto se deriva de la corteza del sauce de arbusto de Sudáfrica, Combretum caffrum. Es conocido por sus fuertes propiedades antitumorales y antivasculares, lo que lo convierte en un compuesto significativo en la investigación y el tratamiento del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de Combretastatina A-1 (tetra sódico) involucra varios pasos:
Síntesis de Combretastatina A-1: La Combretastatina A-1 se sintetiza primero haciendo reaccionar materiales de partida apropiados en condiciones anhidras en un disolvente polar aprótico.
Fosforilación: La Combretastatina A-1 sintetizada se fosforila luego usando cloruro de oxil fosforilo dialquilo o bromo en presencia de un agente de unión a ácidos.
Salificación: El éster de fosfato de Combretastatina A-1 resultante se disuelve en un disolvente orgánico polar para eliminar los radicales, seguido de una salificación con metóxido de sodio para obtener la sal tetrasódica
Métodos de producción industrial: La producción industrial del fosfato de Combretastatina A-1 (tetra sódico) sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para un alto rendimiento y rentabilidad, asegurando la utilización eficiente de los materiales de partida y minimizando los costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El fosfato de Combretastatina A-1 (tetra sódico) sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro, a menudo usando nucleófilos o electrófilos
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El fosfato de Combretastatina A-1 (tetra sódico) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar inhibidores de la polimerización de los microtúbulos y sus mecanismos.
Biología: Se utiliza para estudiar la división celular y la dinámica de los microtúbulos.
Medicina: Se está investigando por sus propiedades antitumorales y su posible uso en la terapia contra el cáncer. .
Industria: Se utiliza en el desarrollo de fármacos contra el cáncer y otros agentes terapéuticos
Mecanismo De Acción
El fosfato de Combretastatina A-1 (tetra sódico) ejerce sus efectos uniéndose al sitio de unión a la colchicina de la tubulina, una proteína que forma microtúbulos. Esta unión inhibe la polimerización de la tubulina, lo que lleva a la interrupción de la dinámica de los microtúbulos. Como resultado, el compuesto interfiere con la división celular e induce la apoptosis (muerte celular programada) en las células cancerosas. Además, inhibe la vía Wnt/β-catenina a través de la desactivación de AKT mediada por la despolimerización de la tubulina .
Comparación Con Compuestos Similares
El fosfato de Combretastatina A-1 (tetra sódico) es parte de la familia de las Combretastatinas, que incluye varios compuestos similares:
Combretastatina A-4: La Combretastatina natural más potente, conocida por sus fuertes propiedades antitumorales.
Combretastatina B-1: Otro potente agente citotóxico con mecanismos de acción similares.
Ombrabulina: Un análogo de la Combretastatina A-4, que actualmente se está investigando en ensayos clínicos .
Unicidad: El fosfato de Combretastatina A-1 (tetra sódico) es único debido a sus fuertes efectos antivasculares, que lo hacen particularmente efectivo para interrumpir el suministro de sangre del tumor. Esta propiedad lo distingue de otras Combretastatinas y mejora su potencial como agente anticancerígeno .
Propiedades
Fórmula molecular |
C18H18Na4O12P2 |
|---|---|
Peso molecular |
580.2 g/mol |
Nombre IUPAC |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; |
Clave InChI |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















